4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
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Overview
Description
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is a chemical compound with the molecular formula C10H5Cl2N3O. It is a derivative of benzaldehyde and triazine, characterized by the presence of two chlorine atoms on the triazine ring.
Mechanism of Action
Target of Action
The primary targets of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde are bacterial cells , specifically Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus . The compound has shown promising antimicrobial activity against these bacteria . A potential drug target within these bacterial cells is DNA gyrase , which is crucial for bacterial DNA replication .
Mode of Action
This interaction likely leads to changes in the bacterial cells that inhibit their growth or kill them, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
Given its potential target of dna gyrase, it may interfere with theDNA replication process in bacteria, leading to their death or inhibited growth .
Pharmacokinetics
Its antimicrobial activity suggests that it can reach its bacterial targets effectively .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the targeted bacterial cells . This is evidenced by its antimicrobial activity against various bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its fluorescence emission demonstrates a large solvatofluorism shift which changes with solvent polarity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzaldehyde under basic conditions. One common method is the addition-elimination reaction, where the triazine compound reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, chloroform, ethanol
Conditions: Room temperature to slightly elevated temperatures, basic or acidic conditions depending on the reaction.
Major Products Formed
Alcohols: From reduction of the aldehyde group
Substituted Triazines: From nucleophilic substitution reactions
Schiff Bases and Hydrazones: From condensation reactions
Scientific Research Applications
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Similar structure but with an amino group instead of an aldehyde group.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: Contains a carbazole moiety instead of a benzaldehyde.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzenesulfonic acid: Similar structure with a sulfonic acid group.
Uniqueness
4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is unique due to the presence of both the triazine ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQAHNGVSJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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